Cas no 2172327-92-1 (2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methyl-N-(prop-2-yn-1-yl)propanamidoacetic acid)

2-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-2-methyl-N-(prop-2-yn-1-yl)propanamidoacetic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include an Fmoc-protected amine group, a methyl-substituted backbone, and a propargyl side chain, offering versatility in solid-phase peptide synthesis (SPPS). The propargyl group enables click chemistry modifications, facilitating selective functionalization of peptides. The Fmoc group ensures compatibility with standard SPPS protocols, allowing for efficient deprotection under mild basic conditions. This compound is particularly useful for introducing alkyne handles into peptide sequences, enabling subsequent bioconjugation or labeling. Its high purity and stability make it suitable for demanding synthetic workflows in medicinal chemistry and bioconjugation research.
2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methyl-N-(prop-2-yn-1-yl)propanamidoacetic acid structure
2172327-92-1 structure
商品名:2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methyl-N-(prop-2-yn-1-yl)propanamidoacetic acid
CAS番号:2172327-92-1
MF:C24H24N2O5
メガワット:420.457766532898
CID:6213833
PubChem ID:165512542

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methyl-N-(prop-2-yn-1-yl)propanamidoacetic acid 化学的及び物理的性質

名前と識別子

    • 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methyl-N-(prop-2-yn-1-yl)propanamidoacetic acid
    • EN300-1539437
    • 2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-N-(prop-2-yn-1-yl)propanamido]acetic acid
    • 2172327-92-1
    • インチ: 1S/C24H24N2O5/c1-3-12-26(14-22(27)28)23(29)16(2)13-25-24(30)31-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h1,4-11,16,21H,12-15H2,2H3,(H,25,30)(H,27,28)
    • InChIKey: ZIRWEKGWRUEVQW-UHFFFAOYSA-N
    • ほほえんだ: O(C(NCC(C)C(N(CC#C)CC(=O)O)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 420.16852187g/mol
  • どういたいしつりょう: 420.16852187g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 31
  • 回転可能化学結合数: 9
  • 複雑さ: 692
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 95.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.8

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methyl-N-(prop-2-yn-1-yl)propanamidoacetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1539437-1000mg
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-N-(prop-2-yn-1-yl)propanamido]acetic acid
2172327-92-1
1000mg
$3368.0 2023-09-26
Enamine
EN300-1539437-50mg
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-N-(prop-2-yn-1-yl)propanamido]acetic acid
2172327-92-1
50mg
$2829.0 2023-09-26
Enamine
EN300-1539437-10000mg
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-N-(prop-2-yn-1-yl)propanamido]acetic acid
2172327-92-1
10000mg
$14487.0 2023-09-26
Enamine
EN300-1539437-500mg
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-N-(prop-2-yn-1-yl)propanamido]acetic acid
2172327-92-1
500mg
$3233.0 2023-09-26
Enamine
EN300-1539437-5000mg
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-N-(prop-2-yn-1-yl)propanamido]acetic acid
2172327-92-1
5000mg
$9769.0 2023-09-26
Enamine
EN300-1539437-100mg
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-N-(prop-2-yn-1-yl)propanamido]acetic acid
2172327-92-1
100mg
$2963.0 2023-09-26
Enamine
EN300-1539437-2500mg
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-N-(prop-2-yn-1-yl)propanamido]acetic acid
2172327-92-1
2500mg
$6602.0 2023-09-26
Enamine
EN300-1539437-1.0g
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-N-(prop-2-yn-1-yl)propanamido]acetic acid
2172327-92-1
1g
$0.0 2023-06-05
Enamine
EN300-1539437-250mg
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-N-(prop-2-yn-1-yl)propanamido]acetic acid
2172327-92-1
250mg
$3099.0 2023-09-26

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methyl-N-(prop-2-yn-1-yl)propanamidoacetic acid 関連文献

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methyl-N-(prop-2-yn-1-yl)propanamidoacetic acidに関する追加情報

Research Briefing on 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methyl-N-(prop-2-yn-1-yl)propanamidoacetic acid (CAS: 2172327-92-1)

The compound 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methyl-N-(prop-2-yn-1-yl)propanamidoacetic acid (CAS: 2172327-92-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features including a fluorenylmethoxycarbonyl (Fmoc) protecting group and a propargyl amide moiety, serves as a versatile intermediate in peptide synthesis and bioconjugation strategies. Recent studies have explored its applications in drug discovery, targeted delivery systems, and chemical biology probes.

One of the key advancements in the utilization of this compound is its role in click chemistry-based bioconjugation. The presence of the prop-2-yn-1-yl group enables efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating the attachment of various functional moieties to peptides or proteins. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its effectiveness in creating stable peptide-drug conjugates with improved pharmacokinetic properties, particularly for oncology applications.

In terms of synthetic methodology, researchers have developed optimized protocols for the preparation of this compound. A recent publication in Organic Process Research & Development (2024) reported a high-yielding, scalable synthesis route with excellent purity (>98%), addressing previous challenges in large-scale production. The process utilizes a novel protecting group strategy that minimizes side reactions while maintaining the reactivity of both the Fmoc and alkyne functionalities.

The structural features of 2172327-92-1 have also enabled breakthroughs in prodrug design. Its amphiphilic nature allows for the creation of self-assembling drug delivery systems, as evidenced by a 2024 Nature Communications paper describing Fmoc-modified peptide amphiphiles that form stable nanostructures for targeted drug release. The methyl group at the 2-position of the propanamido backbone was found to significantly enhance metabolic stability compared to unsubstituted analogs.

From a mechanistic perspective, computational studies have provided insights into the compound's conformational preferences and reactivity. Molecular dynamics simulations published in Journal of Chemical Information and Modeling (2023) revealed that the steric bulk of the Fmoc group influences the rotational freedom of the propargyl side chain, which in turn affects its reactivity in click chemistry applications. These findings have important implications for designing more efficient bioconjugation strategies.

Looking forward, several research groups are investigating derivatives of 2172327-92-1 with modified protecting groups or alternative alkyne handles to expand its utility in bioorthogonal chemistry. Preliminary results from ongoing clinical trials involving conjugates prepared using this building block show promise in reducing off-target effects while maintaining therapeutic efficacy, particularly in antibody-drug conjugate development.

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